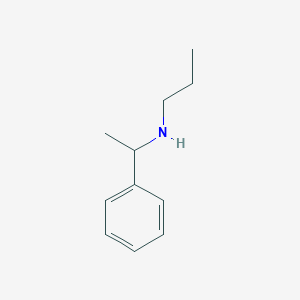

N-(1-phenylethyl)propan-1-amine

Vue d'ensemble

Description

N-(1-phenylethyl)propan-1-amine is a chemical compound that is part of a broader class of organic compounds known as amines. These compounds are characterized by the presence of a nitrogen atom with a lone pair of electrons, which can engage in various chemical reactions. The specific structure of this compound includes a phenylethyl group attached to the nitrogen atom of the propan-1-amine moiety.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in the context of discovering ligands for the sigma-1 receptor. For instance, 1-alkyl-2-phenylethylamine derivatives have been designed from related compounds, suggesting that the alkyl group plays a crucial role in the activity of these molecules . Additionally, modifications to the 1-phenylethyl group have been shown to decrease anticonvulsant potency, indicating the importance of this moiety in biological activity .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-phenylpyridin-4-amine, has been studied, revealing that the pyridyl rings exhibit better conjugation with the nitrogen atom's lone pairs than phenyl rings . This suggests that the molecular structure of this compound may also exhibit specific conjugation patterns that could influence its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives can be influenced by various substitutions. For example, acylation and alkylation of the amino group can result in a loss of anticonvulsant activity . Furthermore, the introduction of N-phenyl substituents to amines can lead to a more planar ground-state geometry, affecting the absorption and fluorescence spectra and the excited-state behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be deduced from related compounds. For instance, the crystal structures of butyrate and 1,3-dioxane derivatives have been characterized, providing insights into the crystallization patterns and hydrogen bonding that could be relevant for this compound . Additionally, the fluorescence enhancement observed in N-phenyl substituted aminostilbenes indicates that similar substitutions in this compound could lead to significant changes in its photophysical properties .

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

- Synthesis and Activity : N-(1-phenylethyl)propan-1-amine derivatives, specifically 4-amino-N-(1-phenylethyl)benzamide, have been studied for their structure-activity relationship in anticonvulsant activity. Modifications to the compound showed varied effects on anticonvulsant potency and toxicity (Clark & Davenport, 1987).

Chemical Synthesis and Medicinal Applications

- Key Intermediate in Antibiotic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, closely related to this compound, is a crucial intermediate in synthesizing premafloxacin, an antibiotic for veterinary pathogens (Fleck et al., 2003).

Catalytic Applications in Organic Synthesis

- Transfer Hydrogenation Catalyst : This compound plays a role in the transfer hydrogenation of imines to amines, a process catalyzed by specific ruthenium complexes. This reaction is significant in organic synthesis for producing amines efficiently (Samec & Bäckvall, 2002).

Organocatalysis

- Enantioselective Amination : this compound derivatives have been used as catalysts in the enantioselective amination of α-phenyl-α-cyanoacetate. This illustrates their role in producing optically active amines, crucial for synthesizing biologically active compounds (Liu, Melgar-Fernández, & Juaristi, 2007).

Applications in Drug Synthesis

- Potential in HPV Treatment : The compound's derivatives have been involved in synthesizing potential treatments for human papillomavirus (HPV) infections. A key step in the synthesis process involves asymmetric reductive amination directed by chiral (phenyl)ethylamines (Boggs et al., 2007).

Miscellaneous Applications

- Incorporation in Molecular Salts : This compound has been used in forming molecular salt structures with active pharmaceutical ingredients, demonstrating its utility in pharmaceutical formulation (Lemmerer et al., 2010).

- Modification of Hydrogels : It has also been involved in modifying polyvinyl alcohol/acrylic acid hydrogels for potential medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

N-(1-phenylethyl)propan-1-amine, a derivative of the phenethylamine and amphetamine chemical classes, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a crucial pharmacological target for the discovery of treatments for methamphetamine use disorder .

Mode of Action

The compound interacts with its target, VMAT2, by inhibiting its function . This inhibition reduces the neurochemical and behavioral effects of methamphetamine . The compound’s interaction with VMAT2 is selective, suggesting it may have low abuse liability .

Biochemical Pathways

The compound affects the biochemical pathways involving the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . By inhibiting VMAT2, it disrupts the normal function of these pathways, leading to changes in neurotransmitter levels and neuronal activity .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter systems. By inhibiting VMAT2, the compound reduces the release of dopamine, a neurotransmitter involved in reward and motivation . This can lead to changes in behavior, such as reduced hyperactivity in methamphetamine-sensitized rats .

Propriétés

IUPAC Name |

N-(1-phenylethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOWUQJOBIHPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)

![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)

![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)